molecular formula C7H13BrN2O3S B14323847 3-Glycyl-2-methyl-4-thiazolidinecarboxylic acid hydrobromide CAS No. 107321-77-7

3-Glycyl-2-methyl-4-thiazolidinecarboxylic acid hydrobromide

Cat. No.: B14323847
CAS No.: 107321-77-7
M. Wt: 285.16 g/mol
InChI Key: HCDFXNFHHRKNRE-UHFFFAOYSA-N
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Description

3-Glycyl-2-methyl-4-thiazolidinecarboxylic acid hydrobromide is a compound with significant potential in various scientific fields. It is a derivative of thiazolidine, a five-membered heterocyclic compound containing sulfur and nitrogen atoms. The presence of these heteroatoms imparts unique chemical and biological properties to the compound, making it valuable for research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Glycyl-2-methyl-4-thiazolidinecarboxylic acid hydrobromide typically involves the reaction of 1,2-aminothiols with aldehydes. This reaction is known for its fast kinetics and stability under physiological conditions. The reaction does not require any catalyst and can be performed at neutral pH .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds and their subsequent conversion to the final product. The use of advanced techniques such as nano-catalysis and green chemistry can enhance the yield, purity, and selectivity of the product .

Chemical Reactions Analysis

Types of Reactions: 3-Glycyl-2-methyl-4-thiazolidinecarboxylic acid hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various thiazolidine derivatives with altered functional groups, enhancing their chemical and biological properties .

Scientific Research Applications

3-Glycyl-2-methyl-4-thiazolidinecarboxylic acid hydrobromide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Glycyl-2-methyl-4-thiazolidinecarboxylic acid hydrobromide involves its interaction with specific molecular targets and pathways. The compound can form stable conjugates with biomolecules, facilitating their study and manipulation. It may also interact with cellular enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

  • 2-Ethylthiazolidine-4-carboxylic acid
  • Thiazolidin-4-one derivatives

Comparison: Compared to other thiazolidine derivatives, 3-Glycyl-2-methyl-4-thiazolidinecarboxylic acid hydrobromide exhibits unique stability and reactivity under physiological conditions. Its ability to form stable conjugates without requiring toxic catalysts or producing harmful by-products makes it particularly valuable for biomedical applications .

Properties

CAS No.

107321-77-7

Molecular Formula

C7H13BrN2O3S

Molecular Weight

285.16 g/mol

IUPAC Name

3-(2-aminoacetyl)-2-methyl-1,3-thiazolidine-4-carboxylic acid;hydrobromide

InChI

InChI=1S/C7H12N2O3S.BrH/c1-4-9(6(10)2-8)5(3-13-4)7(11)12;/h4-5H,2-3,8H2,1H3,(H,11,12);1H

InChI Key

HCDFXNFHHRKNRE-UHFFFAOYSA-N

Canonical SMILES

CC1N(C(CS1)C(=O)O)C(=O)CN.Br

Origin of Product

United States

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